2-Butylaminoethanol
Overview
Description
2-Butylaminoethanol, also known as N-Butylaminoethanol or N-Butylethanolamine, is a secondary amine with a hydroxyl group . It is available as a colorless to light yellow liquid with a slight odor .
Synthesis Analysis
2-Butylaminoethanol may be employed for the synthesis of 4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines and N-butyl-N-(2-nitroxyethyl)nitramine .
Molecular Structure Analysis
The molecular formula of 2-Butylaminoethanol is C6H15NO . The IUPAC Standard InChI is InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 .
Physical And Chemical Properties Analysis
2-Butylaminoethanol has a molecular weight of 117.19 g/mol . It has a refractive index of 1.444 (lit.) . The boiling point is 198-200 °C (lit.) , and the density is 0.891 g/mL at 25 °C (lit.) .
Scientific Research Applications
Antimicrobial Agent
Scientific Field
Application Summary
2-Butylaminoethanol is used as an antimicrobial agent and has been shown to have inhibitory effects against many bacteria . Its antimicrobial activity is due to its ability to cause aggregation of the bacterial cell membrane by reacting with the fatty acids in the cell membrane .
Methods of Application
The reaction mechanism involves an initial reaction between the carbonyl group and the polycarboxylic acid groups on the cell surface, which leads to a decrease in cell surface charge . This leads to an increase in the permeability of the cells, which causes water loss and eventually death .
Results
Activation energies for this reaction are found by titration calorimetry experiments and are 59 kJ/mol for 2-butoxyethylene glycol ethers and 64 kJ/mol for 2-butyliminoethanol .
Synthesis of Pyrrolopyrimidines and Nitramines
Scientific Field
Application Summary
2-Butylaminoethanol (N-Butylethanolamine) may be employed for the synthesis of 4-alkylamino-2,5,6-trimethyl -7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines and N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA) .
Methods of Application
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results
The results or outcomes of this synthesis are not provided in the source .
Solvent for CO2 Capture
Scientific Field
Environmental Science and Pollution Research
Application Summary
2-Butylaminoethanol is used in the capture of CO2 in aqueous blended amine systems . This application is particularly relevant in the context of climate change, as it provides a method for reducing CO2 emissions .
Methods of Application
The experiments were conducted at temperatures of 313 K (absorption condition) and 363 K (desorption condition). The effect of the MEA concentration on the CO2 solubility in several amine blends at low CO2 partial pressure (8 to 50.65 kPa) were studied .
Results
A new simplified Kent-Eisenberg model was developed for the predictions of blended solvents, and a multilayer neural network model with Levenberg–Marquardt backpropagation algorithm was developed upon five hundred reliable published experimental data. The predictions from two methods are both in good agreement with the experimental CO2 solubility data .
Chemical Structure Analysis
Scientific Field
Application Summary
2-Butylaminoethanol is used in the analysis of chemical structures . It is a compound that contains hydrochloric acid, amines, and a hydroxyl group .
Methods of Application
The specific methods of application or experimental procedures for this analysis are not provided in the source .
Results
The results or outcomes of this analysis are not provided in the source .
Production of Butanol from Lignocellulosic Biomass
Scientific Field
Application Summary
2-Butylaminoethanol is used in the production of butanol from lignocellulosic biomass . This application is particularly relevant in the context of renewable energy and biofuel production .
Methods of Application
The specific methods of application or experimental procedures for this production are not provided in the source .
Results
The results or outcomes of this production are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDSTRZHPWMDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059410 | |
Record name | Ethanol, 2-(butylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethanol, 2-(butylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(N-Butylamino)ethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19417 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Butylaminoethanol | |
CAS RN |
111-75-1 | |
Record name | Butylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-Butylamino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butylaminoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(butylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(butylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYLAMINOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBO99KPV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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